N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

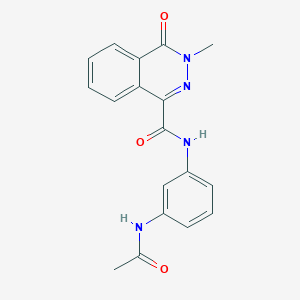

Chemical Structure: The compound features a phthalazine core substituted with a 3-methyl-4-oxo-3,4-dihydro group at position 1, linked via a carboxamide bridge to a 3-acetamidophenyl moiety. This structure confers unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C18H16N4O3 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C18H16N4O3/c1-11(23)19-12-6-5-7-13(10-12)20-17(24)16-14-8-3-4-9-15(14)18(25)22(2)21-16/h3-10H,1-2H3,(H,19,23)(H,20,24) |

InChI Key |

AXILLHXFUGXRCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves several steps. One common synthetic route includes the following:

-

Acetylation of 3-aminophenylamine: : The starting material, 3-aminophenylamine, undergoes acetylation using acetic anhydride or acetyl chloride to form N-(3-acetamidophenyl)acetamide.

-

Condensation with 3-methylphthalic anhydride: : N-(3-acetamidophenyl)acetamide reacts with 3-methylphthalic anhydride to yield the target compound.

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can participate in various chemical reactions:

Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can modify the carbonyl group or other functional groups.

Substitution: Substitution reactions may occur at the aromatic ring or the amide nitrogen.

Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in these reactions.

Major products formed during these reactions depend on the specific conditions and reactants used.

Scientific Research Applications

Building Block: Researchers use this compound as a building block for designing novel molecules due to its unique structure.

Catalysis: It may serve as a catalyst or ligand in transition metal-catalyzed reactions.

Drug Discovery: Scientists explore its potential as a lead compound for drug development.

Biological Activity: Investigations into its effects on cellular pathways and biological targets.

Materials Science: Its derivatives could find applications in materials science, such as polymers or coatings.

Mechanism of Action

The exact mechanism by which N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Diazine Derivatives

N-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS: 790271-08-8)

- Molecular Formula : C₁₈H₁₇ClN₄O₃ .

- Key Differences : Incorporates a chloroacetyl-pyrrol substituent instead of 3-acetamidophenyl.

- Impact on Reactivity : The chloroacetyl group increases electrophilicity, making it prone to nucleophilic attack, whereas the pyrrol ring enhances intramolecular interactions .

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic Acid Derivatives

- Example : 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid chloride ().

- Key Differences : Replaces phthalazine with an imidazotetrazine core.

- Functional Impact : The tetrazine ring introduces high electrophilic character, enabling rapid conjugation in click chemistry, unlike the phthalazine-based compound .

Pharmacological Analogues in Carboxamide Scaffolds

3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (Compound 8 in )

- Molecular Formula: Not explicitly stated but structurally related to quinazoline derivatives.

- Key Differences : Quinazoline (two-nitrogen heterocycle) vs. phthalazine (two-nitrogen in different positions).

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67 in )

- Molecular Formula : C₂₆H₃₅N₃O₂.

- Key Differences : Adamantyl and pentyl substituents enhance lipophilicity, contrasting with the acetamidophenyl group in the target compound.

- Biological Activity : The adamantyl group improves blood-brain barrier penetration, suggesting CNS-targeting applications, unlike the hydrophilic acetamidophenyl derivative .

Comparative Data Table

Research Findings and Implications

- Structural Comparisons : The phthalazine core in the target compound offers distinct π-π stacking capabilities compared to quinazolines or imidazotetrazines, making it suitable for DNA intercalation studies .

- Pharmacological Potential: While adamantyl-substituted analogues () excel in CNS targeting, the acetamidophenyl group in the target compound may favor peripheral tissue uptake due to balanced hydrophilicity .

- Synthetic Flexibility : Chloroacetyl derivatives () enable modular functionalization, whereas tetrazine-based compounds () prioritize rapid reactivity in bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.